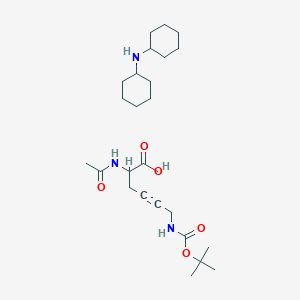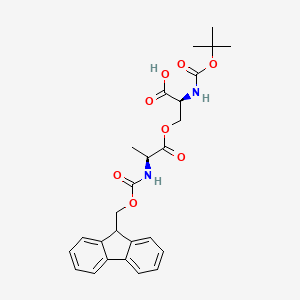
Boc-glu(otbu)-osu
Overview
Description
Boc-glu(otbu)-osu (also known as this compound or Boc-Glu(OtBu)OSu) is a synthetic compound that has been used in a variety of scientific and medical applications. It is an amino acid-based molecule that is derived from the amino acid glutamate and is composed of a boronic acid, an ester, and a sulfonamide. This compound has been studied for its potential applications in biochemistry, pharmaceuticals, and medical research.
Scientific Research Applications
Opioid Antagonist Properties : A study by Rónai et al. (1995) investigated BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), a peptide similar in structure to Boc-glu(otbu)-osu, noting its potent, highly delta-opioid receptor-selective competitive antagonist properties (Rónai et al., 1995).
Controlled Aggregation Properties : Gour et al. (2021) reported on the self-assembled structure formed by Fmoc-Glu(OtBu)-OH, closely related to this compound, in various conditions like concentration, temperature, and pH. This study indicated potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Inhibitors of 20S Proteasome : Ma et al. (2011) conducted a study on peptide aldehyde derivatives, including Cbz-Glu(OtBu)-Phe-Leucinal, to inhibit 20S proteasome, showing significant activity and potential for therapeutic applications (Ma et al., 2011).
Synthesis of Modified Tripeptides and Tetrapeptides : Rosse et al. (1997) synthesized bisubstrate inhibitors of the epidermal growth factor receptor protein kinase (EGF-R PTK), including Boc-Glu(OtBu)-Tyr-Leu-OBzl, showcasing potential for therapeutic use (Rosse et al., 1997).
Solid-phase Synthesis of Larger Peptides : Niu et al. (1981) discussed a strategy for solid-phase synthesis of peptides, including using derivatives like Leu-Glu(OtBu), for the preparation of complex peptides (Niu et al., 1981).
Screening an Inverted Peptide Library : Davies et al. (1998) conducted screening experiments with a peptide library, including Z-Glu(OtBu)-Ser(OtBu)-Val-OH, providing insights into peptide interactions and potential applications in biochemical research (Davies et al., 1998).
Mechanism of Action
Target of Action
Boc-glu(otbu)-osu is primarily used in the field of peptide synthesis . It is an N-terminal protected amino acid and its primary targets are unique peptides containing glutamate tert-butyl ester residues .
Mode of Action
The compound interacts with its targets during solid-phase peptide synthesis (SPPS), a process used to create unique peptides . The this compound serves as a building block in this process, contributing to the formation of peptide bonds.
Biochemical Pathways
The specific biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of unique peptides containing glutamate tert-butyl ester residues .
Result of Action
The result of this compound’s action is the formation of unique peptides containing glutamate tert-butyl ester residues . These peptides can then be used in various biochemical applications.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at a temperature of -20°C to maintain its stability . Furthermore, the efficiency of peptide synthesis can be affected by the pH and temperature of the reaction environment.
properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCTRJVURFFQX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718547 | |
| Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32886-55-8 | |
| Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)










